PPPA
Overview
Description
Piperazinium bis (2-carboxypyridine) monohydrate, commonly referred to as PPPA, is a compound that has garnered attention due to its unique structural and functional properties. It crystallizes in a centric space group and exhibits significant optical and thermal stability .
Preparation Methods
PPPA can be synthesized through a condensation polymerization strategy. The compound is typically grown from an aqueous solution, and its lattice perfection is analyzed using high-resolution X-ray diffraction . The chemical structure is confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectral studies .
Chemical Reactions Analysis
PPPA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PPPA has a wide range of applications in scientific research. It is used in the field of nonlinear optics due to its third-order nonlinear optical properties. The compound is also investigated for its potential use in organic zinc-ion batteries as a cathode material . Additionally, this compound films have been explored for their applications in chemical and biological sensors .
Mechanism of Action
The mechanism of action of PPPA involves its interaction with light and other electromagnetic radiation. The compound exhibits saturable absorption and self-defocusing properties, which are essential for optical switching and limiting applications . The molecular targets and pathways involved in these processes are primarily related to the compound’s optical properties.
Comparison with Similar Compounds
PPPA can be compared with other nonlinear optical materials and organic cathode materials. Similar compounds include other quinone-based polymers and polyphthalamides. this compound stands out due to its unique combination of optical and electrochemical properties .
Biological Activity
Pyripyropene A (PPPA) is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of acyl-CoA:cholesterol acyltransferase 2 (ACAT2). This article delves into the biological activity of this compound, including its metabolic pathways, pharmacological effects, and potential therapeutic applications.
Overview of this compound
This compound is a naturally occurring compound known for its selective inhibition of ACAT2, an enzyme involved in cholesterol metabolism. The inhibition of ACAT2 has implications for the treatment of atherosclerosis and other lipid-related disorders. Research has indicated that this compound exhibits significant oral bioavailability and efficacy in various animal models.
Metabolic Pathways
The metabolism of this compound has been studied in vitro using various animal models, including human, rabbit, rat, and mouse plasma. Key findings include:
- Stability : this compound remains stable in human, rabbit, and rat plasma for at least 540 minutes but is slowly metabolized in mouse plasma to form 7-deacetyl this compound (M6) .
- Metabolite Activity : All observed metabolites of this compound showed decreased ACAT2 inhibitory activity compared to the parent compound. Specifically, derivatives such as 1-deacetyl and 11-deacetyl variants retained some inhibitory activity but were significantly less potent—170 to 500 times weaker than this compound itself .
Table 1: Stability and Metabolism of this compound in Various Plasma Models
Species | Stability Duration (min) | Major Metabolite | Inhibitory Activity |
---|---|---|---|
Human | ≥540 | None | High |
Rabbit | ≥540 | None | High |
Rat | ≥540 | None | High |
Mouse | <540 | M6 (7-deacetyl) | Low |
Pharmacological Effects
This compound's primary pharmacological action is its ability to inhibit ACAT2, which plays a crucial role in cholesterol esterification. This inhibition leads to reduced cholesterol accumulation in macrophages and may prevent the formation of atherosclerotic plaques.
Case Studies on Efficacy
- Atherogenic Mouse Models : In studies involving atherogenic mice, this compound demonstrated significant reductions in plasma cholesterol levels and atheroma formation compared to control groups .
- Cell-Based Assays : Synthetic derivatives of this compound were evaluated using ACAT1- and ACAT2-Chinese hamster ovary cells, confirming that while some derivatives retained weak inhibition, they were far less effective than the original compound .
Future Directions
The ongoing research aims to develop second-generation this compound derivatives that exhibit enhanced potency and selectivity against ACAT2 while maintaining stability in biological systems. These derivatives are expected to undergo further testing in preclinical and clinical settings to evaluate their safety and efficacy profiles.
Properties
IUPAC Name |
(2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIFUJNCKIMWRZ-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CCCP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CCCP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439674 | |
Record name | (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113190-92-4 | |
Record name | (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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